N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride
Description
N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is a fluorinated amine derivative characterized by a benzyl group attached to a nitrogen atom, a trifluoromethyl (-CF₃) substituent at the 1-position, and a pentenyl chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.
Properties
Molecular Formula |
C12H15ClF3N |
|---|---|
Molecular Weight |
265.70 g/mol |
IUPAC Name |
N-benzyl-1,1,1-trifluoropent-4-en-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c1-2-6-11(12(13,14)15)16-9-10-7-4-3-5-8-10;/h2-5,7-8,11,16H,1,6,9H2;1H |
InChI Key |
KMTMVNMKNGJRRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride typically involves the reaction of benzylamine with a trifluoromethylated alkene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is used as a building block in organic synthesis. Its unique trifluoromethyl group makes it valuable for the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
1-Chloro-N-methyl-1-phenyl-2-propanamine Hydrochloride (CAS 25394-24-5)
- Structural Similarities : Both compounds are hydrochlorides of tertiary amines with aromatic (benzyl/phenyl) and halogenated (Cl/CF₃) substituents.
- Key Differences: Halogen Type: The chloro substituent in 25394-24-5 may confer different electronic and steric effects compared to the trifluoromethyl group in the target compound. Chain Length: The target compound’s pentenyl chain introduces unsaturation, which could influence reactivity in cycloaddition or polymerization reactions.
- Applications : Chlorinated amines like 25394-24-5 are often intermediates in antipsychotic drug synthesis, whereas fluorinated analogs (e.g., the target compound) may exhibit enhanced blood-brain barrier penetration .
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2-chloroacetamide Hydrochloride (CAS 923770-75-6)
- Structural Similarities : Both contain a benzyl group and a halogen (Cl vs. CF₃).
- Key Differences :
- Functional Groups : The acetamide moiety in 923770-75-6 contrasts with the amine in the target compound, altering hydrogen-bonding capacity and target selectivity.
- Aromatic Systems : The target lacks the piperazine ring, which is critical in 923770-75-6 for receptor binding (e.g., serotonin or dopamine receptors).
- Applications : Piperazine derivatives are common in CNS drugs, while the target’s unsaturated chain may favor use in catalysis or as a fluorinated building block .
Benzamide Derivatives (e.g., CAS 66142-16-3, 97612-24-3)
- Structural Similarities : Benzamide analogs share aromaticity and halogenation patterns.
- Key Differences :
- Amide vs. Amine : The amide group in benzamides reduces basicity compared to the target’s amine, affecting solubility and pharmacokinetics.
- Substituent Complexity : Derivatives like 97612-24-3 feature methoxy and naphthalenyl groups, which enhance π-π stacking but reduce synthetic accessibility compared to the target’s simpler CF₃-pentenyl motif.
- Applications : Benzamides are prevalent in antimicrobial and anticancer agents, whereas fluorinated amines may prioritize stability in pro-drug formulations .
Research Implications and Gaps
- The trifluoromethyl group may improve metabolic stability compared to chlorinated analogs .
- The pentenyl chain’s unsaturation could enable click chemistry or cross-coupling reactions, a feature absent in saturated analogs .
- Further studies are needed to explore its stereoselective synthesis (e.g., using oxazolidine intermediates as in ) and biological activity.
Biological Activity
N-Benzyl-1,1,1-trifluoro-4-penten-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group that enhances its lipophilicity and potential biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The trifluoromethyl group is known to influence the compound's interaction with biological systems by enhancing permeability through cell membranes and modifying binding affinities to various receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its entry into cells where it can modulate enzyme activities or receptor functions. This mechanism is crucial for its potential therapeutic applications in various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been investigated for their efficacy against various bacterial strains and fungi. A study noted that related compounds demonstrated significant inhibition of microbial growth, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. These studies typically assess the compound's ability to induce apoptosis in cancer cell lines. For example, similar compounds have shown effectiveness in inhibiting cell proliferation and promoting cancer cell death through apoptosis pathways .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, the compound may exhibit anti-inflammatory effects. Research on related benzylamine derivatives has shown their ability to inhibit pro-inflammatory cytokines and reduce inflammation in models of inflammatory diseases .
Table 1: Biological Activities of N-Benzyl Derivatives
Case Study: Anticancer Activity
A specific study evaluated the effects of N-benzyl derivatives on human cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability (up to 70% reduction at high concentrations) compared to control groups. The mechanism was linked to the activation of caspase pathways involved in apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
